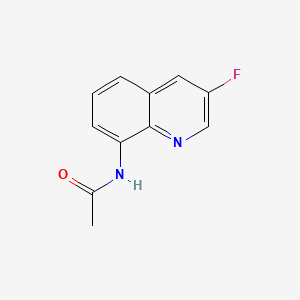

3-Fluoro-8-acetylaminoquinoline

説明

3-Fluoro-8-acetylaminoquinoline is a quinoline derivative featuring a fluorine atom at the 3-position and an acetylamino (-NHCOCH₃) group at the 8-position of the heterocyclic ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and receptor-binding properties .

Synthesis of such derivatives often involves nucleophilic substitutions or cyclocondensation reactions. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a precursor) is synthesized via chemical reduction of nitroazidoquinolines, followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides . The acetylamino group is typically introduced through acetylation of an amine precursor, as seen in related compounds like 8-acetamino-3-(4-chlorophenylsulfonyl)quinoline .

特性

CAS番号 |

155014-06-5 |

|---|---|

分子式 |

C11H9FN2O |

分子量 |

204.20 g/mol |

IUPAC名 |

N-(3-fluoroquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H9FN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) |

InChIキー |

UOWTVKOENAIYMG-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=CC2=CC(=CN=C21)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-フルオロ-8-アセチルアミノキノリンの合成は、通常、キノリン誘導体のフッ素化を伴います。一般的な方法の1つは、ハロゲン原子をフッ化物イオンで求核置換することです。 例えば、3-フルオロキノリンは、3-アミノキノリンからハロゲン化とそれに続くフッ素化を含む一連の反応によって合成できます .

工業生産方法

3-フルオロ-8-アセチルアミノキノリンの工業生産では、通常、適切な触媒の存在下で、フッ化カリウムまたはフッ化セシウムなどの試薬を用いて、大規模なフッ素化技術が採用されます。 これらの方法は、最終生成物の高い収率と純度を保証します .

化学反応の分析

科学研究への応用

3-フルオロ-8-アセチルアミノキノリンは、科学研究において幅広い用途があります。

化学: それは、より複雑なフッ素化化合物を合成するためのビルディングブロックとして使用されます。

生物学: この化合物は顕著な生物活性を示し、酵素阻害やその他の生化学的プロセスなどの研究に役立ちます。

医学: その生物活性が高いため、医薬品、特に抗菌剤や抗腫瘍剤として使用される可能性が調査されています。

科学的研究の応用

3-Fluoro-8-acetylaminoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.

Medicine: Due to its enhanced biological properties, it is investigated for potential use in pharmaceuticals, particularly as antibacterial and antineoplastic agents.

Industry: It finds applications in the production of liquid crystals and dyes.

作用機序

類似の化合物との比較

類似の化合物

3-フルオロキノリン: より単純なフッ素化キノリン誘導体。

8-フルオロキノリン: フッ素原子が異なる位置にある別のフッ素化キノリン。

3,5-ジフルオロキノリン: 2つのフッ素原子を持つ化合物で、異なる反応性と特性を提供します.

独自性

3-フルオロ-8-アセチルアミノキノリンは、フッ素原子とアセチルアミノ基の両方があるため、独自です。 この組み合わせは、その生物活性を高め、他の類似の化合物では見られない独特の化学的特性を提供します.

類似化合物との比較

Physicochemical Properties

- Fluorine Impact: Fluorine at the 3-position enhances membrane permeability and bioavailability due to its small size and high electronegativity. This is consistent across fluoroquinolones like ciprofloxacin .

- Acetylamino Group: The -NHCOCH₃ group in 3-Fluoro-8-acetylaminoquinoline improves water solubility compared to nitro or sulfonyl analogs, as seen in 8-acetamino-3-(4-Cl-PhSO₂)quinoline .

Research Findings and Trends

- Structural Optimization: Substitution at the 8-position with acetylamino groups balances stability and bioactivity, outperforming nitro or sulfonyl analogs in pharmacokinetic profiles .

- Biological Screening: Derivatives like 3-(aryldiazenyl)-2-methylpyrido[2,3-f]quinoxalines (from [1]) highlight the importance of fused ring systems for enhanced antitumor activity, a feature adaptable to 3-Fluoro-8-acetylaminoquinoline.

生物活性

3-Fluoro-8-acetylaminoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-8-acetylaminoquinoline is . The presence of a fluorine atom at the 3-position and an acetylamino group at the 8-position enhances its chemical properties. The compound's structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that 3-Fluoro-8-acetylaminoquinoline exhibits significant antimicrobial activity against various pathogens. A comparative study of similar quinoline derivatives highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

| Compound Name | Antimicrobial Activity |

|---|---|

| 3-Fluoro-8-acetylaminoquinoline | Effective against Staphylococcus aureus and Escherichia coli |

| 7-Fluoroquinoline | Notable antibacterial activity |

| 5-Acetylaminoquinoline | Antimalarial properties |

The unique combination of functional groups in 3-Fluoro-8-acetylaminoquinoline enhances its solubility and bioactivity compared to other derivatives, making it a compound of interest for further research in medicinal chemistry.

2. Anti-inflammatory Activity

In a study conducted by Vandekerckhovea et al. (2014), various aminoquinolines were tested for their anti-inflammatory effects using models such as the acetic acid-induced writhing test and formalin test. The results demonstrated that compounds similar to 3-Fluoro-8-acetylaminoquinoline exhibited significant anti-nociceptive activity without inducing significant hepatotoxicity or nephrotoxicity after prolonged treatment .

3. Anticancer Activity

Recent investigations into the anticancer properties of quinoline derivatives have shown promising results for 3-Fluoro-8-acetylaminoquinoline. Zhang et al. (2008) reported on the synthesis of various aminoquinoline derivatives and their cytotoxicity against cancer cell lines, including human colon adenocarcinoma (Caco-2) and breast carcinoma (HTB-129). The study indicated that derivatives with similar structural features to 3-Fluoro-8-acetylaminoquinoline displayed higher cytotoxicity against cancer cells compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-Fluoro-8-acetylaminoquinoline against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing an MIC value of , indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of 3-Fluoro-8-acetylaminoquinoline were assessed in a rat model induced with inflammation. The compound significantly reduced inflammation markers within hours post-administration, demonstrating its potential as an effective anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。